molecular formula C8H9F3N2O3 B1377013 1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1384429-59-7

1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1377013
CAS No.: 1384429-59-7
M. Wt: 238.16 g/mol
InChI Key: GURKAETXLQHHQB-UHFFFAOYSA-N
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Description

The compound “1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various functional groups including a 2-hydroxyethyl group, a methyl group, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring provides a rigid, planar core to the molecule, while the various substituents may add steric bulk and influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxylic acid group is typically acidic and can participate in a variety of reactions. The trifluoromethyl group can also influence the compound’s reactivity, as the presence of fluorine atoms can significantly affect a molecule’s electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and the hydroxyethyl group would likely make the compound capable of forming hydrogen bonds, which could affect its solubility and other properties .

Scientific Research Applications

Chemical Synthesis and Functionalization

Pyrazole carboxylic acids serve as versatile intermediates in organic synthesis. Their reactivity with different nucleophiles allows for the synthesis of a wide range of derivatives with potential biological activities. For instance, reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates have been shown to produce novel N-substituted carboxamides and carbohydrazides, demonstrating the compound's utility in creating diverse chemical structures with potentially significant biological activities (Korkusuz & Yıldırım, 2010).

Antifungal and Biological Activity

Derivatives of pyrazole carboxylic acids have been evaluated for their biological activities. For example, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against various phytopathogenic fungi, showing moderate to excellent antifungal activities. This highlights the potential of pyrazole carboxylic acid derivatives in developing new antifungal agents with significant efficacy (Du et al., 2015).

Structural and Spectral Studies

Research has also focused on the structural characterization of pyrazole carboxylic acids and their derivatives, providing insights into their chemical properties and potential applications. Structural, spectral, and theoretical investigations have been conducted to understand the molecular framework and reactivity of these compounds. Such studies are crucial for designing molecules with desired properties and functions (Viveka et al., 2016).

Synthesis of Novel Derivatives

The synthetic versatility of pyrazole carboxylic acids is further exemplified by the synthesis of novel derivatives, such as 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, which was prepared with a high purity. Such synthetic endeavors expand the chemical space of pyrazole derivatives and open up new avenues for research and development in medicinal chemistry and material sciences (Li-fen, 2013).

Future Directions

The study and application of pyrazole derivatives is a vibrant field in medicinal chemistry, with many potential directions for future research . The compound , with its combination of functional groups, could potentially be of interest in this context.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O3/c1-4-5(7(15)16)6(8(9,10)11)13(12-4)2-3-14/h14H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURKAETXLQHHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

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